5-Dehydroxy (3S)-Atorvastatin is a derivative of atorvastatin, a widely used lipid-lowering medication that belongs to the statin class. Statins are primarily employed to manage dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which increases the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, crucial in cholesterol biosynthesis.
5-Dehydroxy (3S)-Atorvastatin is synthesized from atorvastatin through various chemical modifications. The original atorvastatin compound was developed by Parke-Davis, a subsidiary of Pfizer, and has been marketed under the brand name Lipitor since its approval in 1996.
5-Dehydroxy (3S)-Atorvastatin is classified as a synthetic hydroxymethylglutaryl coenzyme A reductase inhibitor. It falls under the broader category of lipid-lowering agents and is specifically noted for its role in managing cholesterol levels.
The synthesis of 5-Dehydroxy (3S)-Atorvastatin can be achieved through several methods, including:
The synthesis typically involves:
5-Dehydroxy (3S)-Atorvastatin retains the core structure of atorvastatin with specific modifications at the hydroxyl group. The molecular formula is with a molecular weight of approximately g/mol .
5-Dehydroxy (3S)-Atorvastatin undergoes several chemical reactions that are essential for its activity:
The reactions often require specific catalysts and conditions to ensure high selectivity and yield .
The mechanism of action for 5-Dehydroxy (3S)-Atorvastatin is similar to that of atorvastatin:
5-Dehydroxy (3S)-Atorvastatin has potential applications in:
This compound represents an important area of study within cardiovascular pharmacotherapy, contributing to our understanding of lipid metabolism and statin efficacy.
5-Dehydroxy (3S)-Atorvastatin is systematically named as (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid according to IUPAC conventions. Its molecular formula is C₃₃H₃₅FN₂O₄, with a molecular weight of 542.65 g/mol [7]. The CAS Registry Number assigned to this compound is 887196-26-1, distinguishing it from other atorvastatin derivatives and metabolites [4] [7]. The compound is alternatively described as 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (δS)- in specialized chemical databases, reflecting its structural relationship to the parent atorvastatin molecule while specifying the absence of the 5-hydroxy group [7].
Table 1: Nomenclature and Identifiers of 5-Dehydroxy (3S)-Atorvastatin
Property | Value |
---|---|
IUPAC Name | (5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid |
Molecular Formula | C₃₃H₃₅FN₂O₄ |
Molecular Weight | 542.65 g/mol |
CAS Registry Number | 887196-26-1 |
Canonical SMILES | CC(C)C1=C(C(=O)NC2=CC=CC=C2)C(=C(N1CCC(CCCC(=O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Deuterated Form (d5) | C₃₃D₅H₃₀FN₂O₄ (MW: 547.67 g/mol) [4] |
Structurally, 5-dehydroxy (3S)-atorvastatin differs from atorvastatin (C₃₃H₃₅FN₂O₅, MW: 558.64 g/mol) through the absence of the 5-hydroxy group on the heptanoic acid side chain [3] [6]. This modification reduces the molecular weight by 16 g/mol (equivalent to an oxygen atom and hydrogen atom) and eliminates one hydrogen-bonding site. The parent atorvastatin features diol functionality at the 3 and 5 positions (designated 3R,5R), while the dehydroxy variant retains only the 3S-hydroxy group. This structural alteration significantly impacts physicochemical properties:
Table 2: Structural Comparison with Atorvastatin
Feature | Atorvastatin | 5-Dehydroxy (3S)-Atorvastatin |
---|---|---|
Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₅FN₂O₄ |
Molecular Weight | 558.64 g/mol | 542.65 g/mol |
Heptanoic Acid Substituents | 3R-hydroxy, 5R-hydroxy | 3S-hydroxy only |
Key Functional Groups | β,δ-dihydroxy acid, pyrrole-2-carboxamide | Monohydroxy acid, pyrrole-2-carboxamide |
Hydrogen Bond Donors | 4 (2xOH, COOH, NH) | 3 (OH, COOH, NH) |
The compound exhibits specific stereochemistry at the C3 position, designated as S-configuration (3S), contrasting with the 3R configuration in therapeutic atorvastatin [4]. This chiral center significantly influences molecular conformation and potential biological interactions. The absolute stereochemistry is confirmed through:
The single remaining chiral center (3S) creates different three-dimensional positioning of the heptanoic acid chain relative to the pyrrole core compared to the parent drug. This altered spatial arrangement may affect:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals characteristic signals including:
¹³C NMR spectrum exhibits key resonances:
Infrared (IR) Spectroscopy:FTIR analysis (KBr pellet) shows critical absorption bands:
UV-Vis Spectroscopy:Methanol solutions exhibit λmax at 246 nm (ε ~543 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated pyrrole-carboxamide system [5] [8]. This represents a hypsochromic shift compared to atorvastatin (λmax = 248-250 nm in methanol), resulting from altered electronic transitions due to the missing hydroxy group.
Table 3: Key Spectroscopic Signatures
Technique | Signals/Peaks | Assignment |
---|---|---|
¹H NMR | δ 1.50-1.56 ppm (2H) | H-4 (CH₂) |
δ 3.86-3.94 ppm (1H) | H-3 (CH-OH) | |
δ 7.03-7.29 ppm (14H) | Aromatic protons | |
¹³C NMR | δ 168.03 ppm | Amide carbonyl |
δ 180.55 ppm | Carboxylic acid carbonyl | |
δ 67.65 ppm | C3 (hydroxy-bearing carbon) | |
FTIR | 3365 cm⁻¹ | O-H stretch |
1651-1710 cm⁻¹ | C=O stretches (amide + acid) | |
1595 cm⁻¹ | Aromatic C=C | |
UV-Vis | 246 nm (methanol) | π→π* transition of conjugated system |
While extensive polymorphic studies exist for atorvastatin calcium (Forms I, II, III, IV, etc. [2] [9]), crystalline characterization of 5-dehydroxy (3S)-atorvastatin remains limited in public literature. However, its structural similarity suggests potential polymorphic behavior. Based on related compounds:
X-ray powder diffraction (XRPD) patterns would likely show distinct peaks between 5-30° 2θ, with characteristic differences from the parent compound due to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7